molecular formula C10H16O3 B024037 6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid CAS No. 28420-25-9

6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid

Cat. No.: B024037
CAS No.: 28420-25-9
M. Wt: 184.23 g/mol
InChI Key: SSKWMOQUUQAJGV-SOFGYWHQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid can be achieved through several methodologies. One eco-friendly and efficient method involves the use of microwave energy to synthesize (±)-(E)-2,6-dimethyl-6-hydroxy-2,7-octadienoic acid, its methyl ester, and (±)-(E)-2,6-dimethyl-octa-2,7-diene-1,6-diol . This method is characterized by its mild reaction conditions and high efficiency.

Industrial Production Methods

Industrial production of this compound typically involves the extraction from natural sources such as the herbs of Hippophae rhamnoides . The compound can be isolated and purified using various chromatographic techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bonds in the compound can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.

Major Products

The major products formed from these reactions include ketones, aldehydes, saturated derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.

Comparison with Similar Compounds

Similar Compounds

    Linalool: A structurally related monoterpenoid with similar aromatic properties.

    Geraniol: Another monoterpenoid with comparable chemical properties and applications.

    Citronellol: A related compound used in fragrances and flavors.

Uniqueness

6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid is unique due to its specific structural features, such as the presence of both hydroxyl and carboxyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo a variety of chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-4-10(3,13)7-5-6-8(2)9(11)12/h4,6,13H,1,5,7H2,2-3H3,(H,11,12)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKWMOQUUQAJGV-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C=C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CCC(C)(C=C)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28420-25-9
Record name 2,7-Octadienoic acid, 6-hydroxy-2,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028420259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid
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6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid
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6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid
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6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid
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6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid
Reactant of Route 6
6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid

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